REACTION_CXSMILES
|
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2C=C1)[CH2:7]3.[C:11]([O:14]CC=C)(=[O:13])[CH3:12].C1(C=CC(O)=CC=1)O>>[C:11]([O:14][CH2:1][CH:5]1[CH2:4][CH:8]2[CH2:7][CH:6]1[CH:10]=[CH:9]2)(=[O:13])[CH3:12]
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Name
|
|
Quantity
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1094 g
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Type
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reactant
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Smiles
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C1C=CC2C1C3CC2C=C3
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Name
|
|
Quantity
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1772 g
|
Type
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reactant
|
Smiles
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C(C)(=O)OCC=C
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at an internal temperature of 180° C. in a sealed system for 9 hours (rotating speed=300 rpm)
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
volatile components were evaporated
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Type
|
DISTILLATION
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Details
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The residue was subjected to precision distillation (length of column=120 cm, filler=Propak, reflux ratio=10/1, pressure=10 mmHg, trap temperature=89° C.)
|
Type
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CUSTOM
|
Details
|
obtaining colorless
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |